molecular formula C20H20N2O2S B4533623 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid

2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid

Cat. No. B4533623
M. Wt: 352.5 g/mol
InChI Key: DPCBWGTXQQBSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid, also known as MTMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis. In neuropharmacology, 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid has been found to modulate neurotransmitter systems and protect against oxidative stress and inflammation. In infectious diseases, 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid has been found to inhibit viral replication and suppress viral entry into host cells.
Biochemical and physiological effects:
2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid has been found to have various biochemical and physiological effects, including modulation of gene expression, inhibition of enzyme activity, and regulation of cellular signaling pathways. In addition, 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and antiviral effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid in lab experiments is its potent biological activity, which allows for the investigation of various cellular and molecular processes. However, one of the limitations of using 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid is its potential toxicity, which may limit its use in certain in vivo experiments.

Future Directions

There are several future directions for the study of 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid, including the investigation of its potential applications in other scientific research fields, such as cardiovascular disease and diabetes. In addition, further studies are needed to elucidate the exact mechanism of action of 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid and to optimize its chemical structure for improved biological activity and reduced toxicity. Finally, the development of novel drug delivery systems for 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid may also be an area of future research.

Scientific Research Applications

2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid has been studied for its potential applications in various scientific research fields, including cancer research, neuropharmacology, and infectious diseases. In cancer research, 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. In neuropharmacology, 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid has been found to have potential as a neuroprotective agent and has been shown to improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid has been found to exhibit potent antiviral activity against various viruses, including hepatitis C virus and influenza virus.

properties

IUPAC Name

2-[[(3-methylthiophen-2-yl)methyl-(pyridin-2-ylmethyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-15-9-11-25-19(15)14-22(13-17-7-4-5-10-21-17)12-16-6-2-3-8-18(16)20(23)24/h2-11H,12-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCBWGTXQQBSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CC=C2C(=O)O)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid
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2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid
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